Desbromo Brimonidine D4
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Overview
Description
Desbromo Brimonidine-d4 is an isotope-labeled analogue of Brimonidine, a compound known for its role as an α2-Adrenoceptor agonist and antiglaucoma agent . The deuterium labeling in Desbromo Brimonidine-d4 makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic profiling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desbromo Brimonidine-d4 involves the deuteration of Brimonidine. The process typically includes the following steps:
Deuteration of Starting Materials: The starting materials are subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Formation of Intermediate Compounds: The deuterated intermediates are then reacted with other reagents to form the desired isotope-labeled compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods: Industrial production of Desbromo Brimonidine-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated using industrial-scale reactors.
Automated Synthesis: Automated systems are employed to carry out the subsequent reactions, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Desbromo Brimonidine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives and substituted amines, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Desbromo Brimonidine-d4 has a wide range of scientific research applications:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s metabolic pathways in vivo.
Metabolic Profiling: It is used to study the metabolic fate of Brimonidine and its analogues.
Drug Development: The compound serves as a reference standard in the development of new α2-Adrenoceptor agonists.
Biological Research: It is employed in studies investigating the effects of α2-Adrenoceptor activation on various physiological processes.
Mechanism of Action
Desbromo Brimonidine-d4 exerts its effects by activating α2-Adrenoceptors. This activation leads to:
Inhibition of Adenylyl Cyclase: Reducing cyclic adenosine monophosphate (cAMP) levels.
Reduction of Intraocular Pressure: By decreasing aqueous humor production and increasing its outflow through the uveoscleral pathway.
Vasoconstriction: Leading to reduced blood flow and decreased intraocular pressure
Comparison with Similar Compounds
Brimonidine: The parent compound, known for its antiglaucoma properties.
Brimonidine Tartrate: A salt form used in ophthalmic solutions.
Brimonidine Impurities: Various related compounds used in quality control and research.
Uniqueness: Desbromo Brimonidine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both pharmaceutical research and clinical applications .
Properties
Molecular Formula |
C11H11N5 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C11H11N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-4,7H,5-6H2,(H2,14,15,16)/i5D2,6D2 |
InChI Key |
PVKUNRLEOHFACD-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=CC3=NC=CN=C3C=C2)([2H])[2H])[2H] |
Canonical SMILES |
C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.